

Barbamide: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: Barbamide

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Abstract

Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium *Lyngbya majuscula*. Possessing a unique chemical structure, including a trichloromethyl group, **barbamide** has demonstrated notable biological activities, primarily as a molluscicide. Recent research has unveiled its interactions with several mammalian receptors, highlighting its potential as a pharmacological tool and a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery and isolation of **barbamide**, including detailed experimental protocols, quantitative data, and an exploration of its known signaling pathways.

Introduction

The marine environment is a rich source of novel bioactive secondary metabolites, with cyanobacteria, particularly of the genus *Lyngbya*, being prolific producers.[1][2] *Lyngbya majuscula* has yielded a diverse array of chemical structures with significant biological activities. Among these is **barbamide**, a chlorinated lipopeptide that was first identified for its potent molluscicidal activity against the snail *Biomphalaria glabrata*, an intermediate host in the transmission of schistosomiasis.[3][4] The unique structural features of **barbamide**, such as its trichloromethyl group, have made it a subject of interest for biosynthesis and chemical synthesis studies.[5] More recently, **barbamide** has been shown to interact with several

receptors in the mammalian central nervous system and to modulate calcium signaling, opening new avenues for its potential therapeutic applications.[6][7]

Discovery and Isolation

Collection and Extraction of *Lyngbya majuscula*

The initial discovery of **barbamide** originated from a collection of *Lyngbya majuscula* from the Caribbean. A general protocol for the collection and extraction of cyanobacteria is outlined below.

Experimental Protocol: Collection and Extraction

- **Collection:** Samples of *Lyngbya majuscula* are collected from their natural marine habitat, typically shallow coastal waters. The collected biomass is then preserved, often by freezing or immersion in a solvent such as ethanol, to prevent degradation of the secondary metabolites.
- **Extraction:** The preserved cyanobacterial biomass is subjected to solvent extraction to isolate the organic-soluble compounds. A common method involves the use of a mixture of dichloromethane and methanol (2:1 v/v). The biomass is soaked in the solvent mixture, and the resulting extract is collected. This process is typically repeated multiple times to ensure exhaustive extraction. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Bioassay-Guided Fractionation and Purification

The isolation of **barbamide** is achieved through a bioassay-guided fractionation process, where the crude extract is separated into fractions, and each fraction is tested for its biological activity (e.g., molluscicidal activity). The active fractions are then subjected to further purification steps.

Experimental Protocol: Isolation and Purification of **Barbamide**

- **Initial Fractionation:** The crude extract is typically subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) on silica gel. A solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol) is used to elute fractions with different polarities.

- **Bioassay:** Each fraction is tested for its molluscicidal activity. The active fractions are selected for further purification.
- **High-Performance Liquid Chromatography (HPLC):** The active fractions are then purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water. The elution of compounds is monitored by a UV detector.
- **Final Purification:** The fractions containing **barbamide** are collected and subjected to final purification by isocratic HPLC to yield the pure compound. The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The structure of **barbamide** was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: ^1H NMR Data for **Barbamide** (500 MHz, CDCl_3)

Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
2	3.58	m	9.5
3	2.15, 2.35	m	
4	5.50	d	
6	5.95	s	
7	3.75	s	
8	3.15	s	10.5, 4.5
9	5.60	dd	
10	3.10, 3.40	m	
11-15	7.20-7.30	m	
17	7.60	d	
18	7.15	d	3.0
20	1.10	d	6.5

Note: Data extracted from spectral images in Hough et al., 2023.[8]

Table 2: ^{13}C NMR Data for **Barbamide** (125 MHz, CDCl_3)

Position	Chemical Shift (ppm)
1	170.5
2	82.5
3	45.0
4	105.0
5	165.0
6	95.0
7	56.0
8	35.0
9	58.0
10	38.0
11	138.0
12, 16	129.0
13, 15	128.5
14	126.5
17	142.0
18	115.0
19	170.0
20	20.0

Note: Data extracted from spectral images in Hough et al., 2023.[\[8\]](#)

Table 3: High-Resolution Mass Spectrometry Data for **Barbamide**

Parameter	Value
Molecular Formula	C ₂₀ H ₂₃ Cl ₃ N ₂ O ₂ S
Molecular Weight	476.82 g/mol
Ionization Mode	ESI+
Observed m/z	[M+H] ⁺ , [M+Na] ⁺

Biological Activity and Signaling Pathways

Molluscicidal Activity

Barbamide was originally identified due to its potent toxicity to the mollusc *Biomphalaria glabrata*, with a reported LC₁₀₀ of 10 µg/mL.[\[3\]](#)[\[4\]](#)

Interaction with Mammalian Receptors

Subsequent studies have revealed that **barbamide** exhibits binding affinity for a range of mammalian receptors, suggesting a broader pharmacological profile.

Table 4: Receptor Binding Affinity of **Barbamide**

Receptor/Transporter	Activity
Dopamine Transporter (DAT)	High binding affinity
Kappa Opioid Receptor	High binding affinity
Sigma-1 Receptor	High binding affinity
Sigma-2 Receptor (TMEM97)	High binding affinity

Data from Hough et al., 2023.[\[6\]](#)[\[7\]](#)

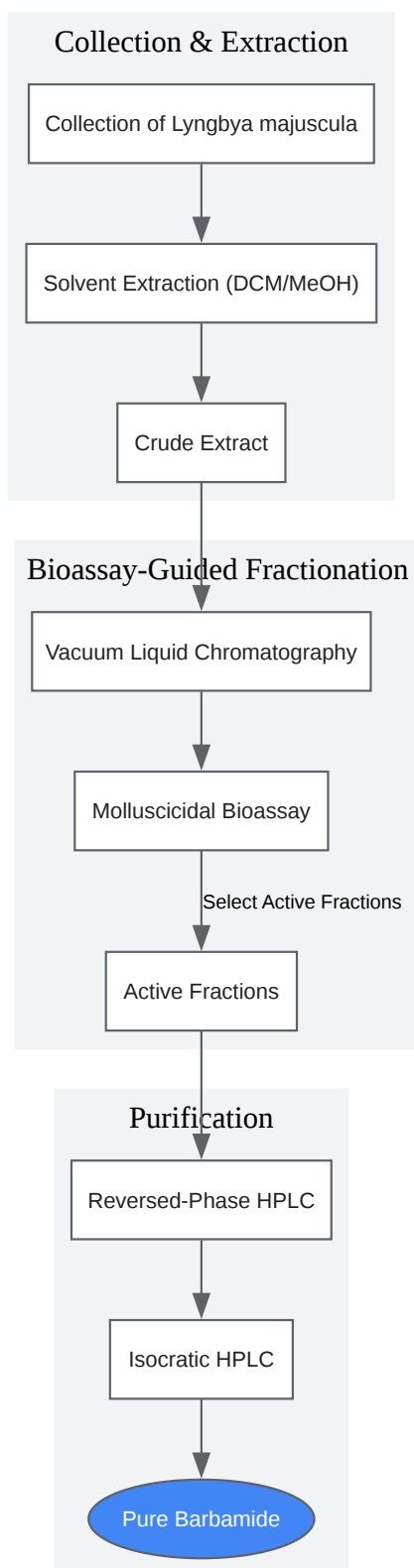
Modulation of Store-Operated Calcium Entry (SOCE)

Barbamide has been shown to enhance store-operated calcium entry (SOCE) in mouse sensory neurons, particularly after the depletion of intracellular calcium stores.[\[6\]](#)[\[7\]](#) While the precise mechanism is still under investigation, its interaction with the sigma-1 receptor provides

a plausible pathway for this activity. The sigma-1 receptor is known to inhibit SOCE by interacting with the STIM1 protein, an endoplasmic reticulum calcium sensor, and Orai1, a plasma membrane calcium channel.^{[1][2]} It is hypothesized that **barbamide**, by binding to the sigma-1 receptor, may modulate this interaction, leading to an enhancement of SOCE.

Visualizations

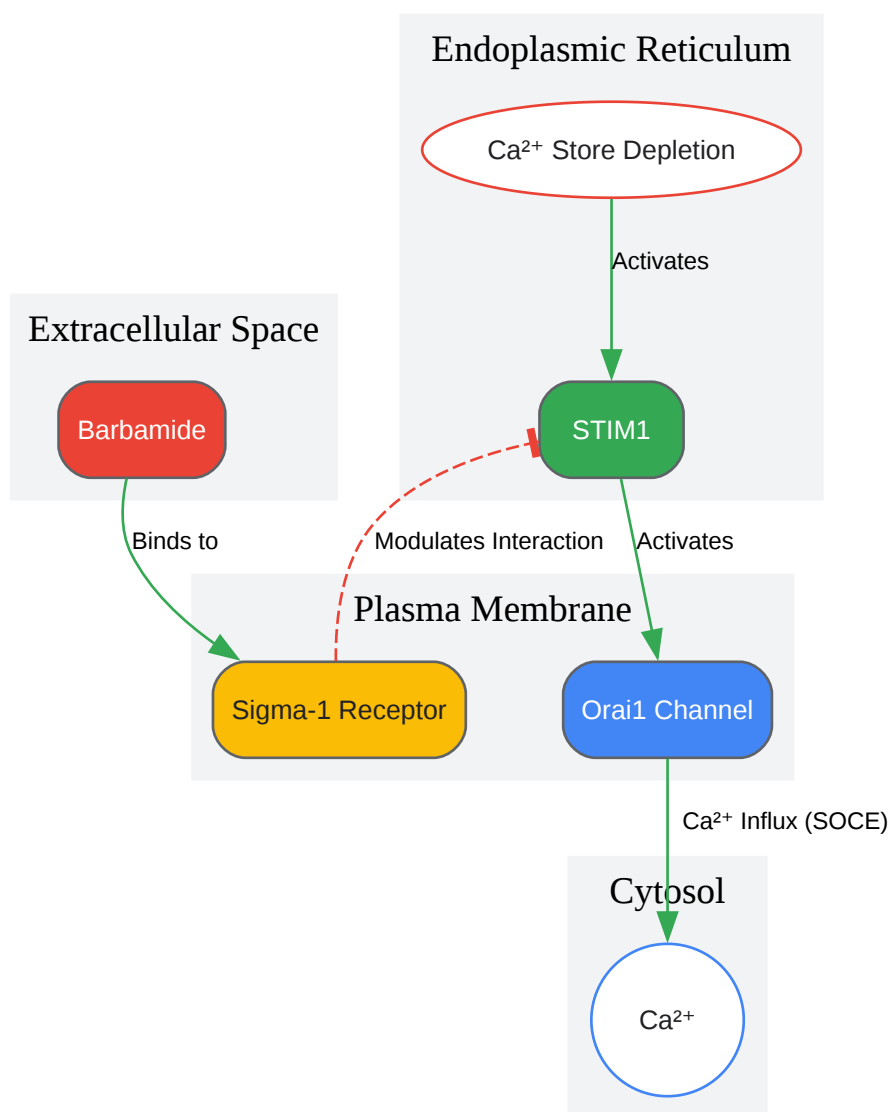
Experimental Workflow



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Caption: Workflow for the discovery and isolation of **barbamide**.

Proposed Signaling Pathway for SOCE Modulation



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